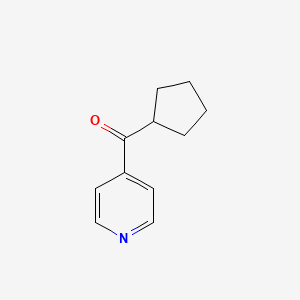

Cyclopentyl(pyridin-4-yl)methanone

Vue d'ensemble

Description

Cyclopentyl(pyridin-4-yl)methanone is an organic compound with the molecular formula C({11})H({13})NO It features a cyclopentyl group attached to a pyridin-4-ylmethanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopentyl(pyridin-4-yl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyridine derivatives. The reaction typically uses cyclopentanone as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopentyl(pyridin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens (Cl(_2), Br(_2)) or alkyl halides (R-X).

Common Reagents and Conditions:

Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.

Reduction: NaBH(_4) in methanol or ethanol, LiAlH(_4) in ether.

Substitution: Halogens in the presence of a catalyst like iron (Fe), alkyl halides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated or alkylated pyridine derivatives.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of cyclopentyl(pyridin-4-yl)methanone derivatives as tubulin polymerization inhibitors , which are crucial in cancer treatment. Compounds that incorporate pyridine rings have been shown to exhibit potent activity against various cancer cell lines. For instance, derivatives of this compound have been evaluated for their ability to inhibit the growth of human cancer cells, demonstrating IC50 values comparable to established chemotherapeutics like vincristine and paclitaxel .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Cyclopentyl(4) | MCF-7 | 1.0 | Tubulin polymerization inhibition |

| Cyclopentyl(5) | NCI/ADR-RES | 0.92 | Vascular disrupting agent |

| Cyclopentyl(6) | Messa/Dx5 | 1.3 | Microtubule destabilization |

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives that can lead to the development of new drugs. Recent research has demonstrated its effectiveness in one-pot reactions, yielding high percentages of desired products when combined with other aromatic ketones . This property makes it valuable for synthesizing complex molecular architectures efficiently.

Table 2: Synthetic Efficiency of this compound

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aromatic ketone coupling | 95 | Recyclable stereoauxiliary aminocatalysis |

| Functional group modification | 83 | Optimized reaction conditions |

Pharmacological Insights

The pharmacological profile of this compound derivatives is noteworthy, particularly regarding their impact on various biological targets. Pyridine-containing compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and anti-microbial effects. The presence of the pyridine ring enhances the metabolic stability and bioavailability of these compounds, making them suitable candidates for drug development .

Case Study 1: Tubulin Inhibition

A study investigated a series of this compound derivatives and their ability to inhibit tubulin polymerization in vitro. The results indicated that specific substitutions on the pyridine ring significantly enhanced their inhibitory potency, suggesting a structure-activity relationship that can be exploited for designing more effective anticancer agents .

Case Study 2: Synthetic Methodology

Another research focused on the synthesis of this compound through a novel aminocatalyzed strategy. This method not only provided high yields but also allowed for the incorporation of various functional groups, thus expanding the library of potential derivatives for biological testing .

Mécanisme D'action

The mechanism by which cyclopentyl(pyridin-4-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Cyclopentyl(pyridin-4-yl)methanone can be compared with other similar compounds such as:

Phenyl(pyridin-4-yl)methanone: This compound has a phenyl group instead of a cyclopentyl group, which may alter its chemical reactivity and biological activity.

Cyclohexyl(pyridin-4-yl)methanone: The cyclohexyl group provides different steric and electronic properties compared to the cyclopentyl group, potentially affecting its interactions and applications.

Pyridin-4-ylmethanone derivatives: Various derivatives with different substituents on the pyridine ring can exhibit diverse chemical and biological properties.

Activité Biologique

Cyclopentyl(pyridin-4-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a pyridine ring through a carbonyl linkage. Its molecular formula is with a molecular weight of approximately 173.24 g/mol. The compound's structure allows it to interact with various biological targets, which underpins its potential therapeutic applications.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially impacting conditions such as anxiety and depression.

- Anticancer Activity : There is evidence suggesting that this compound can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

- Enzyme Interaction : The compound may interact with specific enzymes and receptors, modulating their activity and contributing to its biological effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Neuropharmacological Studies : In vitro studies have shown that this compound can enhance the release of certain neurotransmitters, indicating its potential use in treating neurological disorders. Further research is necessary to elucidate the specific pathways involved.

- Anticancer Research : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspases, leading to cell death .

- Mechanistic Insights : Research into the molecular targets of this compound revealed interactions with proteins involved in cell signaling pathways associated with cancer proliferation and survival . These findings highlight its potential as a lead compound in drug development.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyridine-based compounds known for their biological activities. The following table compares it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methylpyridin-2-amino derivatives | Methyl group on the pyridine ring | Potentially similar activity against neurological disorders |

| Pyrimidine-based inhibitors | Incorporates pyrimidine scaffolds | Known for anticancer properties |

| Piperazine analogs | Variations in piperazine substitutions | Diverse pharmacological profiles |

Propriétés

IUPAC Name |

cyclopentyl(pyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(9-3-1-2-4-9)10-5-7-12-8-6-10/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBBYZHHLIGOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484030 | |

| Record name | cyclopentyl(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-11-0 | |

| Record name | Cyclopentyl-4-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60148-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cyclopentyl(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.